Cas no 1706438-53-0 (N-Cyclopropyl-4-methylbenzenesulfinamide)

N-Cyclopropyl-4-methylbenzenesulfinamide Chemical and Physical Properties
Names and Identifiers
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- N-Cyclopropyl-4-methylbenzenesulfinamide
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- MDL: MFCD28099774
- Inchi: 1S/C10H13NOS/c1-8-2-6-10(7-3-8)13(12)11-9-4-5-9/h2-3,6-7,9,11H,4-5H2,1H3
- InChI Key: HVVAGCYOVBTYNK-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(NC1CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 195
- Topological Polar Surface Area: 48.3
N-Cyclopropyl-4-methylbenzenesulfinamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB540845-250 mg |
N-Cyclopropyl-4-methylbenzenesulphinamide; . |
1706438-53-0 | 250MG |
€233.00 | 2023-07-11 | ||
abcr | AB540845-500 mg |
N-Cyclopropyl-4-methylbenzenesulphinamide; . |
1706438-53-0 | 500MG |
€362.70 | 2023-07-11 | ||
abcr | AB540845-1g |
N-Cyclopropyl-4-methylbenzenesulphinamide; . |
1706438-53-0 | 1g |
€543.10 | 2025-02-15 | ||
abcr | AB540845-500mg |
N-Cyclopropyl-4-methylbenzenesulphinamide; . |
1706438-53-0 | 500mg |
€364.60 | 2025-02-15 | ||
abcr | AB540845-1 g |
N-Cyclopropyl-4-methylbenzenesulphinamide; . |
1706438-53-0 | 1g |
€543.00 | 2023-07-11 | ||
abcr | AB540845-250mg |
N-Cyclopropyl-4-methylbenzenesulphinamide; . |
1706438-53-0 | 250mg |
€236.20 | 2025-02-15 |
N-Cyclopropyl-4-methylbenzenesulfinamide Related Literature
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
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D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
Additional information on N-Cyclopropyl-4-methylbenzenesulfinamide
N-Cyclopropyl-4-methylbenzenesulfinamide: A Comprehensive Overview
The compound with CAS No. 1706438-53-0, known as N-Cyclopropyl-4-methylbenzenesulfinamide, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have highlighted its role in drug discovery, material science, and advanced chemical synthesis.
N-Cyclopropyl-4-methylbenzenesulfinamide is characterized by its sulfinamide group, which contributes to its reactivity and selectivity in chemical reactions. The cyclopropyl substituent adds a layer of complexity to the molecule, enabling it to participate in diverse chemical transformations. Researchers have explored its use as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel pharmaceutical agents.
One of the most notable advancements involving this compound is its application in asymmetric catalysis. Scientists have demonstrated that N-Cyclopropyl-4-methylbenzenesulfinamide can serve as a chiral ligand, facilitating the formation of enantioselective products. This property has been leveraged in the synthesis of complex natural products and therapeutic agents, making it a valuable tool in modern organic chemistry.
Furthermore, recent studies have investigated the thermal stability and electronic properties of N-Cyclopropyl-4-methylbenzenesulfinamide. These properties make it a promising candidate for applications in advanced materials, such as high-performance polymers and electronic devices. Its ability to undergo controlled polymerization under specific conditions has opened new avenues for material scientists.
In terms of synthesis, researchers have developed efficient methods to prepare N-Cyclopropyl-4-methylbenzenesulfinamide. These methods often involve multi-step processes that incorporate sustainable practices, aligning with current trends toward green chemistry. The availability of cost-effective and scalable synthesis routes has further enhanced its potential for industrial applications.
The biological activity of this compound has also been a focal point of recent research. Studies have shown that N-Cyclopropyl-4-methylbenzenesulfinamide exhibits moderate activity against certain enzymes and cellular targets, suggesting its potential as a lead compound in drug development programs.
In conclusion, N-Cyclopropyl-4-methylbenzenesulfinamide (CAS No. 1706438-53-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as an important molecule for future research and development.
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